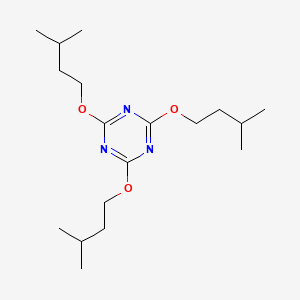
2,4,6-Tris(3-methylbutoxy)-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tris(3-methylbutoxy)-1,3,5-triazine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This specific compound is characterized by the presence of three 3-methylbutoxy groups attached to the triazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(3-methylbutoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 3-methylbutanol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by 3-methylbutoxy groups. The reaction conditions usually involve the use of an organic solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product.
化学反应分析
Types of Reactions
2,4,6-Tris(3-methylbutoxy)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazine oxides.
Reduction: Reduction reactions can convert the triazine ring to more reduced forms.
Substitution: The 3-methylbutoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
2,4,6-Tris(3-methylbutoxy)-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, coatings, and polymers.
作用机制
The mechanism of action of 2,4,6-Tris(3-methylbutoxy)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2,4,6-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)mesitylene
- 2,4,6-Tri-tert-butylphenol
- Tris(2,4,6-trimethoxyphenyl)phosphine
Uniqueness
2,4,6-Tris(3-methylbutoxy)-1,3,5-triazine is unique due to its specific substitution pattern and the presence of 3-methylbutoxy groups. This gives it distinct chemical properties and potential applications compared to other triazine derivatives. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research and industrial applications.
属性
CAS 编号 |
37068-45-4 |
|---|---|
分子式 |
C18H33N3O3 |
分子量 |
339.5 g/mol |
IUPAC 名称 |
2,4,6-tris(3-methylbutoxy)-1,3,5-triazine |
InChI |
InChI=1S/C18H33N3O3/c1-13(2)7-10-22-16-19-17(23-11-8-14(3)4)21-18(20-16)24-12-9-15(5)6/h13-15H,7-12H2,1-6H3 |
InChI 键 |
SRHMTBXFBXEVAF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCOC1=NC(=NC(=N1)OCCC(C)C)OCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


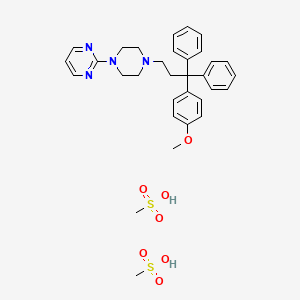
![5-{2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14671704.png)
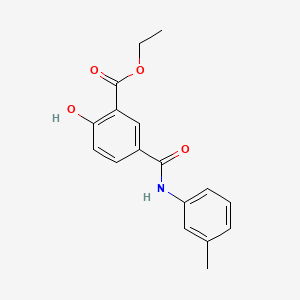
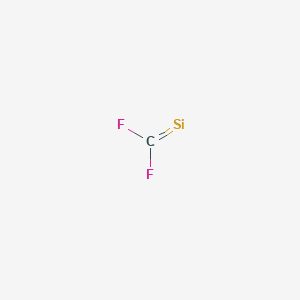
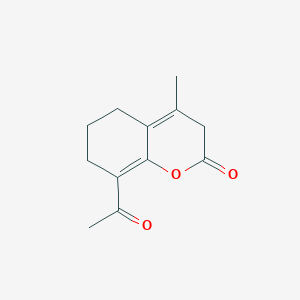
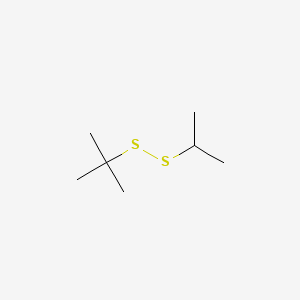
![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14671743.png)
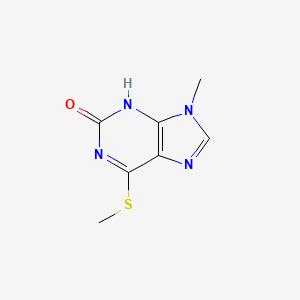

![Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate](/img/structure/B14671755.png)
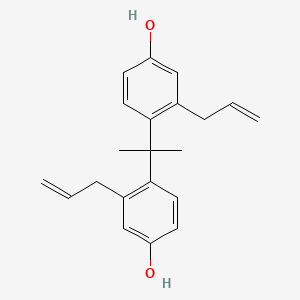

![2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane](/img/structure/B14671781.png)

